REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[CH:12]1([NH2:15])[CH2:14][CH2:13]1.O>CO>[CH:12]1([NH:15][CH2:2][CH2:3][CH2:4][O:5][C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
0.762 g
|
Type
|
reactant
|
Smiles
|
ClCCCOC=1C=NC=CC1
|
Name
|
|
Quantity
|
8.24 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature over 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated by rotary evaporation to an oily residue that
|
Type
|
ADDITION
|
Details
|
was diluted with saturated NaCl solution (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (2×35 mL)
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
EXTRACTION
|
Details
|
extracted (4×25 mL)
|
Type
|
CUSTOM
|
Details
|
to remove other impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CHCl3 extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
(rotary evaporator)
|
Type
|
CUSTOM
|
Details
|
briefly dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NCCCOC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |